molecular formula C13H21IN2O2 B13784794 Carbamic acid, methyl-, 3-(beta-(trimethylammonio)ethyl)phenyl ester, iodide CAS No. 64046-03-3

Carbamic acid, methyl-, 3-(beta-(trimethylammonio)ethyl)phenyl ester, iodide

Katalognummer: B13784794
CAS-Nummer: 64046-03-3
Molekulargewicht: 364.22 g/mol
InChI-Schlüssel: YGYAPZFYNAXISW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbamic acid, methyl-, 3-(beta-(trimethylammonio)ethyl)phenyl ester, iodide is a chemical compound with a complex structure that includes a carbamate ester and a quaternary ammonium group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, methyl-, 3-(beta-(trimethylammonio)ethyl)phenyl ester, iodide typically involves the reaction of methyl carbamate with 3-(beta-(trimethylammonio)ethyl)phenol in the presence of a suitable iodide source. The reaction conditions often include:

    Solvent: Anhydrous solvents such as dichloromethane or acetonitrile.

    Temperature: Mild to moderate temperatures, typically ranging from 25°C to 50°C.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include:

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to verify the compound’s purity and structure.

Analyse Chemischer Reaktionen

Types of Reactions

Carbamic acid, methyl-, 3-(beta-(trimethylammonio)ethyl)phenyl ester, iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the quaternary ammonium group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Anhydrous solvents like dichloromethane, acetonitrile.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Reduced forms of the compound with modified chemical properties.

    Substitution: Substituted products with different functional groups replacing the original ones.

Wissenschaftliche Forschungsanwendungen

Carbamic acid, methyl-, 3-(beta-(trimethylammonio)ethyl)phenyl ester, iodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of carbamic acid, methyl-, 3-(beta-(trimethylammonio)ethyl)phenyl ester, iodide involves its interaction with specific molecular targets. The quaternary ammonium group allows it to bind to negatively charged sites on proteins or enzymes, potentially inhibiting their activity. The carbamate ester may also participate in covalent bonding with target molecules, leading to altered biological functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Carbamic acid, methyl-, 3-methylphenyl ester
  • Carbamic acid, phenyl-, methyl ester
  • Carbamic acid, (3-methylphenyl)-, 3-[(methoxycarbonyl)amino]phenyl ester

Uniqueness

Carbamic acid, methyl-, 3-(beta-(trimethylammonio)ethyl)phenyl ester, iodide is unique due to its combination of a carbamate ester and a quaternary ammonium group. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

64046-03-3

Molekularformel

C13H21IN2O2

Molekulargewicht

364.22 g/mol

IUPAC-Name

trimethyl-[2-[3-(methylcarbamoyloxy)phenyl]ethyl]azanium;iodide

InChI

InChI=1S/C13H20N2O2.HI/c1-14-13(16)17-12-7-5-6-11(10-12)8-9-15(2,3)4;/h5-7,10H,8-9H2,1-4H3;1H

InChI-Schlüssel

YGYAPZFYNAXISW-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)OC1=CC=CC(=C1)CC[N+](C)(C)C.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.